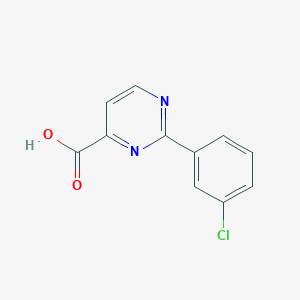

2-(3-Chlorophenyl)pyrimidine-4-carboxylic acid

Description

2-(3-Chlorophenyl)pyrimidine-4-carboxylic acid is a heterocyclic compound featuring a pyrimidine core substituted at position 2 with a 3-chlorophenyl group and at position 4 with a carboxylic acid moiety. This structure confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry and drug discovery. The chlorine atom enhances lipophilicity, while the carboxylic acid group enables hydrogen bonding and salt formation, critical for target interactions .

Properties

IUPAC Name |

2-(3-chlorophenyl)pyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O2/c12-8-3-1-2-7(6-8)10-13-5-4-9(14-10)11(15)16/h1-6H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYYUZXXZLABMHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NC=CC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

The compound 2-(3-Chlorophenyl)pyrimidine-4-carboxylic acid is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anti-inflammatory, antimicrobial, and anticancer properties, supported by various studies and data.

Molecular Characteristics

- Chemical Formula : C11H7ClN2O2

- Molecular Weight : 234.64 g/mol

- Structure : The compound features a pyrimidine ring substituted with a 3-chlorophenyl group and a carboxylic acid functional group.

Comparison with Related Compounds

| Compound Name | Chemical Formula | Key Differences |

|---|---|---|

| This compound | C11H7ClN2O2 | Chlorophenyl position at 3 |

| 2-(4-Chlorophenyl)pyrimidine-4-carboxylic acid | C11H7ClN2O2 | Chlorophenyl position at 4 |

| 2-(Phenyl)pyrimidine-4-carboxylic acid | C11H9N2O2 | Lacks chlorine substitution |

The structural variations among these compounds can significantly influence their biological activity due to differences in electronic properties and steric interactions.

Anti-inflammatory Activity

Research indicates that This compound exhibits notable anti-inflammatory properties. It has been shown to interact with enzymes involved in inflammatory pathways, potentially inhibiting key signaling mechanisms that contribute to inflammation. In vitro studies demonstrated a reduction in pro-inflammatory cytokines when treated with this compound, suggesting its utility as an anti-inflammatory agent .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The mechanism of action appears to involve the disruption of bacterial cell wall synthesis, although further research is needed to fully elucidate the specific pathways involved .

Anticancer Activity

This compound has shown promise as an anticancer agent. In cell line studies, it exhibited significant cytotoxic effects against several cancer types, including breast cancer (MCF-7 and MDA-MB-231 cells). The IC50 values for these cell lines ranged from 0.87 to 12.91 µM, indicating potent activity compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) .

Case Study: MCF-7 and MDA-MB-231 Cell Lines

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| This compound | 0.87–12.91 | Higher than 5-FU |

| 5-Fluorouracil (5-FU) | 17.02 | Baseline |

The selectivity index indicates that This compound may be less toxic to normal cells compared to traditional chemotherapy agents, suggesting a better safety profile .

The mechanisms underlying the biological activities of This compound are still being explored. Preliminary studies suggest that it may function as a competitive inhibitor of key enzymes involved in cancer progression and inflammation. Additionally, structural studies have indicated that the compound can effectively bind to active sites of target proteins, such as Aurora kinases, which play critical roles in cell division and cancer proliferation .

Scientific Research Applications

Anti-inflammatory Applications

Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including 2-(3-Chlorophenyl)pyrimidine-4-carboxylic acid. Research indicates that derivatives exhibit potent inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key target in inflammation treatment.

Case Study: COX Inhibition

- Study Design : The inhibitory effects were evaluated using a COX inhibitor screening assay kit.

- Findings : Compounds derived from this compound showed IC50 values comparable to established anti-inflammatory drugs such as celecoxib, indicating strong anti-inflammatory activity. For instance, two derivatives demonstrated IC50 values of 0.04 μmol against COX-2, aligning with celecoxib's efficacy .

Anti-cancer Activity

The compound has also been investigated for its anti-cancer properties. Derivatives related to this compound have shown promising results in inhibiting various cancer cell lines.

Case Study: Anti-proliferative Effects

- Study Design : The anti-proliferative activity was assessed against the NCI 60 cancer cell lines.

- Findings : Some derivatives exhibited significant cytotoxic effects against human colon cancer (HCT-116) and leukemia (HL-60) cell lines. The mechanism of action appears to involve the inhibition of key signaling pathways related to cell proliferation .

Antimicrobial Properties

The antimicrobial efficacy of this compound and its derivatives has been documented in several studies, showcasing their potential as broad-spectrum antimicrobial agents.

Case Study: Antimicrobial Screening

- Study Design : Various derivatives were screened for antibacterial and antifungal activities.

- Findings : The compounds demonstrated notable activity against common pathogens, including Staphylococcus aureus and Candida albicans. The structure-activity relationship (SAR) studies indicated that modifications on the pyrimidine ring could enhance antimicrobial potency .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step organic reactions that allow for structural modifications to optimize its pharmacological properties.

Synthesis Methodologies

Recent advancements have introduced environmentally friendly synthesis methods which are cost-effective and efficient. For example, a one-pot three-component condensation reaction involving p-chlorobenzaldehyde, malononitrile, and thiobarbituric acid has been reported to yield various pyrimidine derivatives with enhanced biological activities .

Comparison with Similar Compounds

Substituent Position and Halogen Variation

- 2-(4-Chlorophenyl)-6-methylpyrimidine-4-carboxylic acid (CAS 1272301-61-7): Substitutes the 3-chlorophenyl group with a 4-chlorophenyl moiety and adds a methyl group at position 5. Molecular weight: 248.67 g/mol.

6-(3-Chloro-2-fluorophenyl)pyrimidine-4-carboxylic acid :

Core Heterocycle Modifications

- 2-(3-Chlorophenyl)-1,3-thiazole-4-carboxylic acid (CAS 845885-82-7): Replaces the pyrimidine ring with a thiazole (5-membered, sulfur-containing heterocycle).

4-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid :

Functional Group Variations

2-(Trifluoromethyl)pyrimidine-4-carboxylic acid (CAS 878742-59-7):

- 5-Chloro-2-cyclopropyl-6-(methyl(pyridin-3-ylmethyl)amino)pyrimidine-4-carboxylic acid (CAS 1165936-28-6): Introduces a cyclopropyl group and a pyridinylmethylamino substituent. The cyclopropane’s ring strain may restrict conformational flexibility, while the pyridine moiety enables additional hydrogen bonding .

Electronic Effects

- Chlorine vs. Fluorine : The 3-chlorophenyl group in the target compound provides moderate electron withdrawal, while fluorine (as in 6-(3-chloro-2-fluorophenyl) analogs) amplifies this effect, increasing acidity and altering binding kinetics .

- Thioether vs. Carboxylic Acid : Thioether-containing analogs (e.g., 2-(methylthio)pyrimidine-4-carboxylic acid) exhibit reduced hydrogen-bonding capacity but enhanced nucleophilicity, making them suitable for covalent inhibition strategies .

Comparative Data Table

Preparation Methods

Pyrimidine Ring Formation

The pyrimidine ring is typically synthesized through cyclization reactions involving amidine derivatives and β-dicarbonyl compounds or equivalents. This step forms the heterocyclic core essential for further functionalization.

- Typical Reaction Conditions : Heating amidines with β-dicarbonyl compounds under acidic or basic catalysis, often in polar solvents such as ethanol or dimethylformamide (DMF).

- Yields : Moderate to good, depending on precursor purity and reaction optimization.

Introduction of the 3-Chlorophenyl Group

The 3-chlorophenyl substituent can be introduced via nucleophilic aromatic substitution or cross-coupling reactions, such as Suzuki or Stille coupling, using appropriate halogenated pyrimidine intermediates and 3-chlorophenyl boronic acids or stannanes.

- Nucleophilic Aromatic Substitution : Using 2,4-dichloropyrimidine derivatives, the chlorine at the 2-position is displaced by the 3-chlorophenyl nucleophile.

- Cross-Coupling Reactions : Palladium-catalyzed couplings provide regioselective and efficient attachment of the 3-chlorophenyl group.

Carboxylation and Hydrolysis to Obtain the Carboxylic Acid

The carboxylic acid group at the 4-position can be introduced via:

- Carboxylation : Reaction of suitable intermediates with carbon dioxide under basic conditions.

- Hydrolysis of Ester Intermediates : Hydrolysis of ethyl or methyl esters of pyrimidine carboxylic acids under mild alkaline conditions (e.g., aqueous NaOH at room temperature), followed by acidification to precipitate the free acid.

Representative Synthetic Route Example

| Step | Reaction Type | Reagents/Conditions | Outcome | Yield (%) |

|---|---|---|---|---|

| 1 | Pyrimidine ring cyclization | Amidines + β-dicarbonyl compounds, reflux in ethanol | Formation of pyrimidine core | 60-75 |

| 2 | Nucleophilic aromatic substitution or Pd-catalyzed coupling | 2,4-dichloropyrimidine + 3-chlorophenylboronic acid, Pd catalyst, base, DMF | Introduction of 3-chlorophenyl group | 70-85 |

| 3 | Ester hydrolysis | NaOH (aqueous), room temperature, 1-2 hours | Conversion of ester to carboxylic acid | 80-95 |

Analytical and Optimization Notes

- Purity Assessment : High-performance liquid chromatography (HPLC) is used to monitor reaction progress and purity, aiming for >95% purity.

- Structural Confirmation : Mass spectrometry (MS) confirms molecular weight; nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography provide detailed structural information.

- Reaction Monitoring : Thin-layer chromatography (TLC) and HPLC track conversion and identify by-products.

- Optimization Parameters : Reaction temperature, solvent choice, catalyst loading, and reaction time are critical to maximize yield and minimize side reactions.

Research Findings and Comparative Analysis

While specific literature on this compound is limited, related compounds such as 2-(4-Chlorophenyl)pyrimidine-5-carboxylic acid have well-documented synthetic procedures involving:

- Ester hydrolysis under mild conditions to avoid degradation.

- Use of acid catalysis for functional group transformations.

- Application of palladium-catalyzed cross-coupling for aryl substitution.

These strategies can be adapted and optimized for the 3-chlorophenyl isomer, considering steric and electronic effects of the chlorine substituent position.

Summary Table of Preparation Methods

| Preparation Step | Method | Key Reagents | Conditions | Notes |

|---|---|---|---|---|

| Pyrimidine ring formation | Cyclization | Amidines, β-dicarbonyl compounds | Reflux in ethanol or DMF | Moderate yield, core scaffold |

| 3-Chlorophenyl group introduction | Nucleophilic substitution or Pd-catalyzed coupling | 2,4-dichloropyrimidine, 3-chlorophenylboronic acid, Pd catalyst | Room temp to reflux, base present | High regioselectivity, good yield |

| Carboxylic acid introduction | Ester hydrolysis or carboxylation | NaOH (aqueous), CO2 (for carboxylation) | Room temp to 60°C, mild conditions | Avoids harsh conditions, high purity |

Q & A

Q. What are the recommended synthetic routes for 2-(3-Chlorophenyl)pyrimidine-4-carboxylic acid, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves condensation of 3-chlorobenzaldehyde derivatives with pyrimidine precursors, followed by cyclization and carboxylation. Key steps include:

- Catalyst selection : Palladium or copper catalysts (e.g., Pd/C, CuI) for coupling reactions .

- Solvent optimization : Polar aprotic solvents like dimethylformamide (DMF) or toluene enhance reaction yields .

- Temperature control : Reactions often proceed at 80–120°C for 12–24 hours.

Efficiency improvements require DOE (Design of Experiments) to test variables like catalyst loading, solvent ratios, and reaction time .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Use a combination of:

Q. How can common impurities in the synthesis of this compound be identified and mitigated?

- Methodological Answer : Impurities often arise from:

- Incomplete substitution : Residual chlorine or unreacted intermediates.

- Oxidative by-products : Due to exposure to air or moisture.

Mitigation strategies: - Chromatographic analysis : Reverse-phase HPLC or TLC with UV detection .

- Recrystallization : Use ethanol/water mixtures to isolate pure crystals .

Q. What solvent systems are optimal for solubility studies of this compound?

- Methodological Answer : Solubility is highest in polar aprotic solvents (e.g., DMF, DMSO) at 25–60°C. For biological assays, prepare stock solutions in DMSO and dilute in aqueous buffers (pH 6–8) to avoid precipitation .

Advanced Research Questions

Q. How can computational modeling enhance the design of reactions involving this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. For example:

- Reaction path search : Identifies energetically favorable intermediates using software like Gaussian or ORCA .

- Feedback loops : Experimental data refine computational models to optimize conditions (e.g., solvent polarity, temperature gradients) .

Q. What experimental design strategies are effective for optimizing reaction yields and selectivity?

- Methodological Answer : Apply factorial design to variables:

- Factors : Catalyst type, solvent ratio, temperature.

- Response surface methodology (RSM) : Maps interactions between variables to identify optimal conditions .

Example: A 2³ factorial design reduced trials by 40% while maximizing yield in palladium-catalyzed couplings .

Q. How should researchers address contradictions between theoretical predictions and experimental data in reactivity studies?

- Methodological Answer :

- Cross-validation : Compare computational predictions (e.g., activation energies) with kinetic experiments (e.g., Arrhenius plots) .

- Error analysis : Quantify uncertainties in DFT calculations (e.g., basis set limitations) and experimental measurement errors (e.g., HPLC detection limits) .

Q. What strategies are recommended for studying the reactivity of the chlorophenyl group in functionalization reactions?

- Methodological Answer :

- Nucleophilic substitution : Test amines or thiols under basic conditions (K₂CO₃, DMF, 60°C) .

- Kinetic monitoring : Use in-situ IR or UV-Vis spectroscopy to track reaction progress and identify rate-limiting steps .

Q. How can scale-up challenges (e.g., heat transfer, mixing efficiency) be addressed in industrial research settings?

- Methodological Answer :

- Batch reactor optimization : Adjust stirring rates (500–1000 rpm) and cooling systems to manage exothermic reactions .

- Process analytical technology (PAT) : Implement real-time monitoring (e.g., Raman spectroscopy) to ensure consistency during scale-up .

Q. What comparative approaches are suitable for evaluating biological activity against structurally similar analogs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.